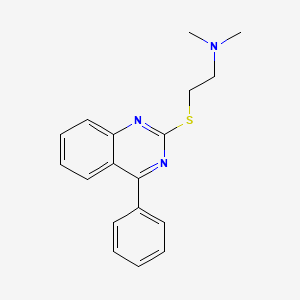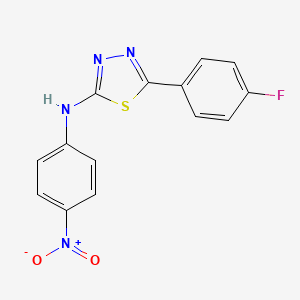
5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Fluorophenyl and Nitrophenyl Groups: The fluorophenyl and nitrophenyl groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated and nitrated aromatic compounds.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Applications De Recherche Scientifique
5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole: A compound with similar structural features but different functional groups.
4-(4-Fluorophenyl)-1-(4-nitrophenyl)semicarbazide: Another compound with a similar core structure but different substituents.
Uniqueness
5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of fluorophenyl and nitrophenyl groups attached to the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
827580-66-5 |
|---|---|
Formule moléculaire |
C14H9FN4O2S |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9FN4O2S/c15-10-3-1-9(2-4-10)13-17-18-14(22-13)16-11-5-7-12(8-6-11)19(20)21/h1-8H,(H,16,18) |
Clé InChI |
FFDLUCYWRUBFAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


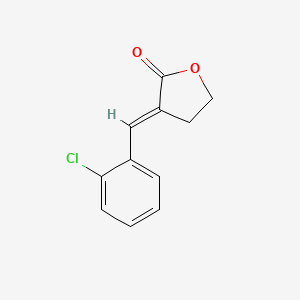
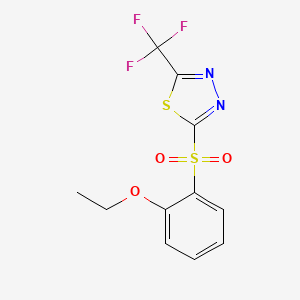
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
![Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-](/img/structure/B12914982.png)
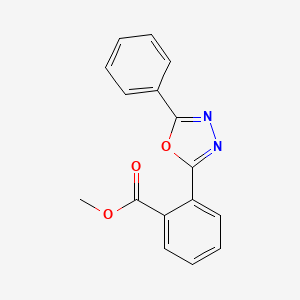
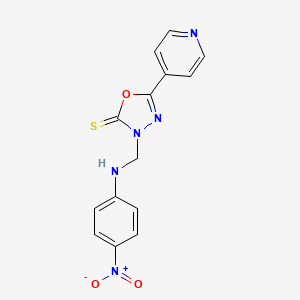
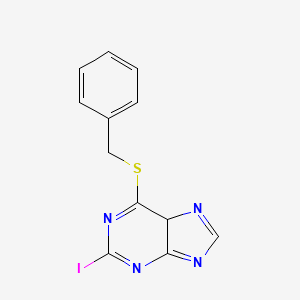
![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
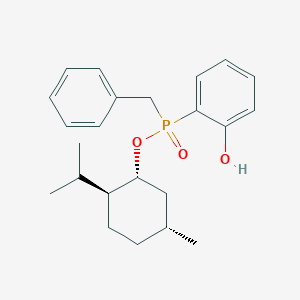
![N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915021.png)
![Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12915027.png)
